molecular formula C8H8N4O B8427691 N-(5-cyano-pyrimidin-2-yl)-N-methyl-acetamide

N-(5-cyano-pyrimidin-2-yl)-N-methyl-acetamide

Cat. No. B8427691
M. Wt: 176.18 g/mol
InChI Key: ZHRNLYMDLCXYFO-UHFFFAOYSA-N
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Patent
US08063065B2

Procedure details

A solution of N-(5-cyano-pyrimidin-2-yl)-N-methyl-acetamide (0.08 g, 0.45 mmol) in MeOH and 28% aqueous ammonia hydroxide (0.80 mL, 0.45 mmol) was hydrogenated over Raney-Ni catalyst using a continuous flow hydrogenation apparatus (conditions: flow rate 1 mL/minute, 25° C., 10 bar). After 2 hours, the solvent was concentrated in vacuo. The residue was purified by silica gel chromatography eluting with 5% MeOH in CH2Cl2. The major fractions were combined and the solvent was concentrated in vacuo to afford the title compound.
Quantity
0.08 g
Type
reactant
Reaction Step One
Name
ammonia hydroxide
Quantity
0.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[N:5][C:6]([N:9]([CH3:13])[C:10](=[O:12])[CH3:11])=[N:7][CH:8]=1)#[N:2].[OH-].N>CO.[Ni]>[NH2:2][CH2:1][C:3]1[CH:4]=[N:5][C:6]([N:9]([CH3:13])[C:10](=[O:12])[CH3:11])=[N:7][CH:8]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.08 g
Type
reactant
Smiles
C(#N)C=1C=NC(=NC1)N(C(C)=O)C
Step Two
Name
ammonia hydroxide
Quantity
0.8 mL
Type
reactant
Smiles
[OH-].N
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a continuous flow hydrogenation apparatus (conditions: flow rate 1 mL/minute, 25° C., 10 bar)
CONCENTRATION
Type
CONCENTRATION
Details
the solvent was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with 5% MeOH in CH2Cl2
CONCENTRATION
Type
CONCENTRATION
Details
the solvent was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NCC=1C=NC(=NC1)N(C(C)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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